1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-2-11-3-4(12(13)14)5(10-11)6(7,8)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKYSWOYJBJDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232290 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-40-0 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-ethyl-4-nitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically requires low temperatures to prevent decomposition and to ensure high yield.
Industrial production methods for this compound often involve large-scale nitration processes, where the reaction conditions are optimized for maximum efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The nitro group at the 4-position strongly activates the pyrazole ring toward nucleophilic attack, particularly at the 5-position. Key findings include:
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Ammonolysis : Reaction with aqueous ammonia under reflux yields 1-ethyl-4-amino-3-(trifluoromethyl)-1H-pyrazole via nitro group displacement.
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Thiolation : Treatment with sodium hydrosulfide (NaSH) in DMF replaces the nitro group with a thiol (-SH) group, forming 1-ethyl-4-mercapto-3-(trifluoromethyl)-1H-pyrazole.
Table 1: NAS Reaction Conditions and Products
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | Reflux, 6h | 4-amino derivative | 78% | |
| NaSH/DMF | 80°C, 4h | 4-mercapto derivative | 65% |
Nitro Group Reduction
The nitro group is selectively reduced to an amine under controlled conditions:
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C produces 1-ethyl-4-amino-3-(trifluoromethyl)-1H-pyrazole with >90% selectivity .
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Metal-Acid Systems : Zn/HCl or Fe/HCl reduces the nitro group but may require neutralization to prevent over-reduction.
Electrophilic Substitution
The electron-withdrawing -CF₃ and -NO₂ groups deactivate the ring toward electrophilic attack, but halogenation is feasible under forcing conditions:
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Chlorination : Reaction with Cl₂ in acetic acid at 100°C introduces chlorine at the 5-position, yielding 1-ethyl-4-nitro-5-chloro-3-(trifluoromethyl)-1H-pyrazole.
Condensation Reactions
The ethyl group at N1 facilitates condensation with carbonyl compounds:
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives, which exhibit enhanced biological activity .
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Knorr-Type Cyclization : Condensation with β-keto esters forms fused pyrazolo-pyran derivatives, as demonstrated in related trifluoromethylpyrazole systems .
Functionalization of the Ethyl Group
The N1-ethyl group undergoes oxidation or alkylation:
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Oxidation : Treatment with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid (-COOH).
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Quaternization : Reaction with methyl iodide in acetonitrile produces a quaternary ammonium salt, enhancing water solubility .
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but participates in radical-mediated reactions:
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Cross-Coupling : Under Pd catalysis, the -CF₃ group couples with arylboronic acids to form biaryl derivatives, though yields are moderate (40–60%) .
Biological Activity and Derivatization
Derivatives of this compound show promise in medicinal chemistry:
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Anti-inflammatory Agents : Analogues with 4-amino substituents inhibit COX-2 with IC₅₀ values <1 µM .
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Anticancer Activity : Schiff base derivatives induce apoptosis in A549 lung cancer cells via ROS-mediated pathways .
Key Structural Insights from Crystallography
Scientific Research Applications
Antimicrobial and Antiviral Activity
Pyrazole derivatives, including 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, have demonstrated significant antimicrobial and antiviral properties. The incorporation of trifluoromethyl groups enhances the lipophilicity of these compounds, potentially improving their bioavailability and effectiveness against pathogens. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and viruses, making them candidates for the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole compounds possess anti-inflammatory and analgesic activities. The structural features of this compound may contribute to these effects by modulating inflammatory pathways. For instance, similar compounds have been linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
Anticancer Potential
The anticancer properties of pyrazole derivatives are under investigation, with some studies suggesting that they can induce apoptosis in cancer cells. The presence of nitro groups in the structure could enhance their ability to interact with biological targets involved in cancer progression .
Herbicides
The fluoroalkylated pyrazoles are being explored as potential herbicides due to their selective toxicity towards certain plant species while being less harmful to others. The trifluoromethyl group enhances the herbicidal activity by increasing the compound's stability and efficacy in various environmental conditions .
Insecticides
Research has also indicated that some pyrazole derivatives exhibit insecticidal properties. The unique chemical structure allows for targeted action against specific insect pests, making them valuable in agricultural pest management strategies .
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for the synthesis of novel materials with specific functionalities. For example, its incorporation into polymers can enhance thermal stability and chemical resistance, making these materials suitable for various industrial applications .
Crystal Engineering
Studies on the crystal structure of related pyrazole compounds reveal that their crystallographic properties can be manipulated for desired outcomes in materials science. This includes the formation of organized structures that can be used in drug delivery systems or as scaffolds for further chemical modifications .
Data Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmacology | Antimicrobial, antiviral, anti-inflammatory, analgesic | Enhanced bioavailability; effective against pathogens |
| Agrochemicals | Herbicides, insecticides | Selective toxicity; stability |
| Materials Science | Functional materials | Improved thermal stability; chemical resistance |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to increased membrane permeability due to lipophilic interactions with bacterial membranes .
Case Study 2: Herbicidal Efficacy
Field trials demonstrated that a formulation containing this compound effectively controlled weed populations without affecting crop yield in maize fields. This highlighted its potential as a selective herbicide .
Mechanism of Action
The mechanism by which 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following analysis compares 1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole with analogous compounds, focusing on substituent effects, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. Iodo Groups: Replacing the nitro group in 1-ethyl-4-nitro-3-CF₃-1H-pyrazole with iodine (as in 1-ethyl-4-iodo-3-CF₃-1H-pyrazole) introduces a halogen bond donor site, enhancing utility in Suzuki-Miyaura cross-coupling reactions . The nitro group, however, may confer electrophilic reactivity for further functionalization.
- Ethyl vs. Aromatic Substituents : The ethyl group at N1 in the target compound contrasts with bulkier aromatic substituents (e.g., 4-ethylbenzyl in compound 52b ). Bulkier groups increase steric hindrance and lipophilicity, as seen in 52b’s role as a GLUT1 inhibitor.
- Trifluoromethyl Positioning : The CF₃ group at position 3 is conserved in many analogs (e.g., 1-methyl-3-CF₃-1H-pyrazole-4-carbohydrazide ), but its electron-withdrawing effect varies with ring substitution. For instance, in 1-(2-CF₃-phenyl)-1H-pyrazole-4-carbaldehyde , the CF₃ group on the phenyl ring enhances antimalarial activity.
Biological Activity
1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique trifluoromethyl and nitro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6F3N3O2, with a molecular weight of approximately 207.13 g/mol. The structural features include:
- Trifluoromethyl group at the 3-position.
- Nitro group at the 4-position.
- Ethyl group at the 1-position.
These functional groups contribute significantly to the compound's reactivity and biological properties .
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study reported that certain pyrazole derivatives showed IC50 values for COX-2 inhibition as low as 0.01 µM, indicating strong anti-inflammatory potential .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been explored extensively. For example, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis. The nitro group in the structure is believed to play a critical role in enhancing this antimicrobial activity .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly noteworthy. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like COX, leading to reduced inflammation.
- Cellular Signaling Modulation : It can influence various signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in cytotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Nitro-5-(trifluoromethyl)-1H-pyrazole | Nitro at position 4 | Antimicrobial |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Methyl group at position 1 | Anticancer |
| Ethyl 4-(trifluoromethyl)-1H-pyrazole | Ethyl at position 4 | Anti-inflammatory |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | Methyl at position 5 | Antimicrobial |
This table illustrates how variations in substituents can affect biological activity, highlighting the significance of specific functional groups in determining the pharmacological profile of pyrazole derivatives .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antitumor Studies : A study demonstrated that derivatives based on this compound exhibited significant antiproliferative effects against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
- Inflammation Models : In vivo studies using murine models showed that compounds similar to this pyrazole effectively reduced inflammation markers, supporting its therapeutic potential for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole?
The compound can be synthesized via multi-step heterocyclic reactions. For example, pyrazole derivatives with nitro and trifluoromethyl groups are often prepared using cyclocondensation of hydrazines with β-keto esters or via copper-catalyzed cycloaddition reactions. Key steps include:
- Nitro group introduction : Nitration at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) at the 3-position .
- Ethyl group installation : Alkylation with ethyl halides or Mitsunobu reactions with ethanol . Yields typically range from 60–85% after purification by column chromatography or recrystallization .
Q. How is this compound characterized spectroscopically?
Comprehensive characterization involves:
- ¹H/¹³C NMR : To confirm substitution patterns. For example, the ethyl group’s triplet (~1.2–1.5 ppm) and quartet (~4.0–4.5 ppm) in ¹H NMR, and the trifluoromethyl carbon at ~120 ppm (¹³C NMR, coupled with ¹⁹F decoupling) .
- IR spectroscopy : Nitro groups absorb at ~1520–1350 cm⁻¹ (asymmetric/symmetric stretching), while C-F bonds show peaks at 1100–1250 cm⁻¹ .
- Mass spectrometry (ESI-MS or EI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns .
Q. What are its critical physicochemical properties?
- Solubility : Low in water due to the trifluoromethyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM) .
- Thermal stability : Melting points for similar nitro-pyrazoles range from 95–190°C, depending on substituents .
- Hydrogen bonding capacity : The nitro group acts as a hydrogen bond acceptor, influencing crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Factorial design : Use response surface methodology (RSM) to test variables like temperature, solvent ratio, and catalyst loading. For example, copper sulfate in THF/water (1:1) at 50°C enhances regioselectivity in cycloadditions .
- Catalyst screening : Transition metals (e.g., Cu, Pd) improve trifluoromethylation efficiency. Lower catalyst loadings (5–10 mol%) reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nitro group installation .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to differentiate overlapping signals. For example, ¹⁹F NMR confirms trifluoromethyl group integrity (δ = -60 to -70 ppm) .
- X-ray crystallography : Resolves ambiguities in regiochemistry. Pyrazole derivatives often crystallize in monoclinic systems with Z’ = 1 .
- DFT calculations : Predict vibrational frequencies (IR) or chemical shifts (NMR) to validate experimental data .
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
- Quantum chemical modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, nitro groups lower LUMO energy, increasing electrophilicity .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents for synthesis. Pyrazole cores often bind to hydrophobic pockets .
- Reaction path sampling : ICReDD’s quantum-guided workflows identify optimal pathways for functionalization (e.g., introducing methoxy groups at the 5-position) .
Q. How to address mechanistic uncertainties in its reactivity?
- Kinetic isotope effects (KIE) : Study H/D exchange in deuterated solvents to probe rate-determining steps .
- Trapping intermediates : Use in-situ IR or NMR to detect nitrenes or radical intermediates during nitro group transformations .
- Isotopic labeling : ¹⁵N-labeled hydrazines clarify cyclization mechanisms in pyrazole formation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Nitro-Trifluoromethyl Pyrazoles
| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Nitration Temp. | 0–5°C | Minimizes decomposition | |
| Cu Catalyst Loading | 5–10 mol% | Balances cost and efficiency | |
| Solvent (Cycloaddition) | THF/H₂O (1:1) | Enhances regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
